molecular formula C15H14F2N2O3S B2404554 N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide CAS No. 313646-70-7

N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2404554
CAS No.: 313646-70-7
M. Wt: 340.34
InChI Key: SVBVEJQEIAUBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313646-70-7) is a high-purity chemical compound supplied for research and development purposes. This specialized benzamide features a dimethylsulfamoyl substituent and is characterized by the molecular formula C15H14F2N2O3S and a molecular weight of 340.35 g/mol . Its structure, represented by the SMILES notation Fc1ccc(c(c1)F)NC(=O)c1ccc(cc1)S(=O)(=O)N(C)C, places it within a class of compounds investigated for various biological activities . Researchers are exploring applications of such aryl and acylsulfonamides, particularly as state-dependent inhibitors of voltage-gated sodium channels (e.g., Nav1.3), making them valuable tools for neurological and pain research . This product is offered in multiple quantities for experimental flexibility, with pack sizes including 1mg, 5mg, 10mg, and 25mg . All provided information and pricing are for R&D use only. This product is not intended for human or animal use, nor for application in diagnostic or therapeutic procedures .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(2)23(21,22)12-6-3-10(4-7-12)15(20)18-14-8-5-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVEJQEIAUBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C₁₅H₁₄F₂N₂O₃S
  • Molecular Weight : 340.34 g/mol
  • CAS Number : 313646-70-7

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Compounds in this class generally act by inhibiting enzymes or modulating receptor activity, which can lead to various therapeutic effects. The presence of the difluorophenyl and dimethylsulfamoyl groups may enhance its binding affinity and selectivity for certain targets, which is crucial for its pharmacological efficacy.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. Preliminary bioassays indicate its effectiveness against a range of pathogens:

PathogenActivity Level (Inhibition %)
Staphylococcus aureus75%
Escherichia coli68%
Candida albicans70%

These results suggest that the compound could be explored as a potential antimicrobial agent.

Antimalarial Activity

The compound has been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated significant inhibitory effects on the growth of the parasite:

  • IC₅₀ Value : 0.011 µM
  • Mechanism : Inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development.

This finding aligns with the growing interest in DHODH inhibitors for malaria treatment, highlighting the compound's potential in this area .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on various benzamide derivatives, including this compound, revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, showcasing its potential for treating skin infections .
  • Antimalarial Development :
    In a clinical study assessing several novel compounds targeting DHODH, this compound demonstrated high potency against P. falciparum. It was noted that this compound not only inhibited parasite growth but also showed low toxicity in human cell lines .

Scientific Research Applications

Medicinal Chemistry

N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide has been investigated for its therapeutic applications, particularly in the treatment of viral infections and cancer.

1.1 Antiviral Activity
Research has shown that derivatives of sulfamoylbenzamide can act as effective inhibitors of Hepatitis B virus (HBV) capsid assembly. In a study involving various sulfamoylbenzamide derivatives, it was found that these compounds could disrupt the assembly of HBV capsids, inhibiting viral replication. Specifically, this compound demonstrated promising antiviral activity with an effective concentration (EC50) in the low micromolar range .

1.2 Anticancer Potential
The compound has also been explored for its anticancer properties. Its structural characteristics allow it to interact with specific molecular targets involved in cancer cell proliferation. Research into structure-activity relationships indicated that modifications to the benzamide structure could enhance its potency against various cancer cell lines .

Biochemical Research

This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and protein interactions.

2.1 Enzyme Inhibition Studies
The compound has been utilized in studies investigating its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting specific enzymes involved in metabolic pathways relevant to disease states, thereby providing insights into therapeutic targets .

2.2 Probe Development
Due to its ability to selectively bind to target proteins, this compound is being developed as a biochemical probe for studying protein dynamics and interactions within cellular environments .

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material science.

3.1 Synthesis of Novel Materials
The compound can act as a building block in the synthesis of advanced materials. Its unique chemical properties enable the formation of polymers and other complex structures that exhibit desirable mechanical and chemical properties.

3.2 Catalysis
In catalytic processes, this compound has been investigated for its potential role as a catalyst or catalyst precursor in organic reactions, enhancing reaction rates and selectivity.

Case Studies

Study Focus Findings
Study on HBV InhibitionEvaluated the efficacy of sulfamoyl derivativesDemonstrated significant disruption of HBV capsid assembly with EC50 values around 0.8 μM for certain derivatives
Anticancer ActivityAssessed structure-activity relationshipsIdentified modifications that enhance potency against cancer cell lines; specific derivatives showed promising results against breast cancer cells
Enzyme Inhibition ResearchInvestigated enzyme interactionsFound that this compound effectively inhibits target enzymes involved in metabolic pathways

Comparison with Similar Compounds

Sulfamoyl Benzamides with Fluorinated Aryl Groups

Compound Name Substituents (R1, R2) Key Features Biological Activity Reference
N-(2,4-Difluorophenyl)-4-(dimethylsulfamoyl)benzamide R1 = 2,4-difluorophenyl; R2 = dimethylsulfamoyl Tautomeric 1,2,4-triazole formation; IR νC=S at 1247–1255 cm$ ^{-1}$ Antifungal (inferred from synthesis)
PC945 4-fluorophenyl; triazole-containing substituent Optimized for inhaled delivery; targets fungal CYP51A1 Potent antifungal (vs. Aspergillus)
N-[(2,6-Difluorophenyl)methyl]-4-sulfamoylbenzamide (F6B) R1 = 2,6-difluorobenzyl; R2 = sulfamoyl LogP = 2.1; solubility in polar solvents Undisclosed (structural analog)
4-(N-Benzyl-N-methylsulfamoyl)-N-(4-fluorophenyl)benzamide R1 = 4-fluorophenyl; R2 = benzyl(methyl)sulfamoyl Enhanced lipophilicity due to benzyl group Undisclosed

Key Observations :

  • Electronic Effects : Fluorine atoms on the aryl group enhance electronegativity, improving binding to hydrophobic enzyme pockets (e.g., fungal CYP51A1 in PC945).
  • Tautomerism : The target compound exists as a thione tautomer (1,2,4-triazole-3-thione), whereas PC945 incorporates a triazole ring directly, enabling stronger antifungal activity.
  • Solubility : Sulfamoyl groups generally improve aqueous solubility, but fluorinated aryl groups reduce it (e.g., F6B has moderate solubility).

Heterocyclic Derivatives

Compound Name Core Structure Activity Reference
4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide Imidazole-substituted benzamide Anticancer (cervical cancer cell lines)
PC945 Triazole-linked benzamide IC$ _{50} $ = 0.03–0.06 µM (Aspergillus)
N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide Dichlorophenyl-substituted benzamide Anti-trypanosomal (Trypanosoma brucei)

Key Observations :

  • Heterocyclic Moieties : Triazoles (PC945) and imidazoles enhance target specificity. The absence of a triazole in the target compound may limit antifungal potency compared to PC945.
  • Substituent Flexibility : Chlorine/fluorine combinations (e.g., 2,4-dichloro in ) improve parasiticidal activity but may increase toxicity.

Pharmacological and Physicochemical Properties

Antifungal Activity

  • PC945 : Exhibits potent activity against Aspergillus fumigatus (MIC$ _{90} $ = 0.06 µg/mL) due to triazole-mediated CYP51A1 inhibition.
  • Target Compound: Lacks a triazole ring but contains a thione group, which may confer weaker antifungal effects. No direct activity data is available.

Physicochemical Properties

Property This compound PC945 F6B
Molecular Weight ~340 g/mol (estimated) 635.6 g/mol 326.32 g/mol
LogP ~2.5 (estimated) 4.1 2.1
Solubility Moderate (dimethylsulfamoyl enhances polarity) Low (lipophilic) Moderate in DMSO

Key Observations :

  • The target compound’s dimethylsulfamoyl group improves solubility compared to PC945 but reduces membrane permeability.
  • Fluorine atoms increase metabolic stability but may complicate formulation due to crystallinity.

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The molecular structure of N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)benzamide (C₁₅H₁₄F₂N₂O₃S) comprises a benzamide backbone substituted with a dimethylsulfamoyl group at the 4-position and a 2,4-difluorophenyl moiety on the amide nitrogen. The presence of electron-withdrawing fluorine atoms and the sulfamoyl group introduces steric and electronic challenges during synthesis, necessitating careful selection of reagents and reaction conditions. Key hurdles include:

  • Regioselective sulfonylation to avoid polysubstitution.
  • Amide bond formation without epimerization or decomposition of sensitive fluorinated intermediates.
  • Purification of the polar product from unreacted starting materials and byproducts.

Step-by-Step Synthesis Routes

Sulfonation of Benzoic Acid Derivatives

The synthesis typically begins with the sulfonation of 4-nitrobenzoic acid or its derivatives. In a representative procedure, chlorosulfonic acid reacts with 2-fluorobenzoic acid to yield sulfonyl chloride intermediates (e.g., compound 2 in Scheme 1 of). This step achieves 77% yield under controlled temperatures (0–5°C) to minimize side reactions. The sulfonyl chloride is subsequently treated with dimethylamine to install the dimethylsulfamoyl group, as shown in Figure 2 of.

Table 1: Sulfonation Conditions and Yields
Starting Material Reagent Temperature Yield Reference
2-Fluorobenzoic acid ClSO₃H 0–5°C 77%
4-Nitrobenzoic acid SOCl₂, DMF Reflux 82%

Amide Coupling with 2,4-Difluoroaniline

The sulfamoylbenzoyl chloride intermediate undergoes amidation with 2,4-difluoroaniline. Source details a coupling protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine in dichloromethane (DCM) at 0°C, achieving 73–78% yields for analogous benzamides. The reaction mechanism involves activation of the carboxylic acid to an acyloxyphosphonium intermediate, followed by nucleophilic attack by the aniline.

Critical Parameters:

  • Stoichiometry: A 1.5:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Solvent Choice: Polar aprotic solvents like DCM or THF improve solubility of fluorinated aromatics.
  • Workup: Sequential washes with dilute HCl (5%) and saturated NaHCO₃ remove unreacted reagents.

Purification and Crystallization

Final purification often employs flash chromatography on silica gel with gradients of DCM/methanol (95:5) or ethyl acetate/hexane. Source reports a melting point of 243–245°C for the pure compound, consistent with its crystalline structure. Recrystallization from ethanol/water mixtures enhances purity to >98%, as verified by HPLC.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A patent-derived method describes microwave-assisted coupling at 120°C for 15 minutes, reducing reaction times by 80% compared to conventional heating. This approach uses catalytic Pd(OAc)₂ to facilitate Ullmann-type couplings between aryl halides and sulfonamides, though yields remain modest (45–55%).

Solid-Phase Synthesis

Immobilization of the benzoyl chloride on Wang resin enables iterative coupling and sulfonylation steps, as demonstrated in. This method simplifies purification but requires specialized equipment, limiting scalability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 500 MHz) exhibits characteristic signals:

  • δ 10.70 (s, 1H, NH).
  • δ 8.23–8.18 (m, 2H, aromatic H adjacent to sulfamoyl).
  • δ 7.34 (d, J = 8.0 Hz, 1H, fluorophenyl).

¹³C NMR confirms the sulfamoyl carbonyl at δ 167.40 ppm and fluorinated aromatic carbons at δ 138.54–126.17 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]⁺ is observed at m/z 340.3451, matching the theoretical value. Fragmentation patterns include loss of the dimethylsulfamoyl group (−99 Da) and sequential elimination of fluorine atoms.

Industrial-Scale Optimization

Cost-Effective Reagent Selection

Replacing chlorosulfonic acid with sulfur trioxide–DMF complexes reduces corrosive waste generation. Pilot-scale trials achieve 68% yield with 99.5% purity, as per.

Green Chemistry Approaches

Water-mediated reactions under phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) lower organic solvent consumption by 40%. Life-cycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 0–5°C during acylation to minimize decomposition.
  • Catalysts : DMAP (4-dimethylaminopyridine) can accelerate coupling reactions.
  • Yield Improvement : Use excess acyl chloride (1.2–1.5 equiv) and monitor reaction progress via TLC.

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): Peaks for aromatic protons (δ 7.2–8.1 ppm), dimethylsulfamoyl group (δ 2.8–3.1 ppm), and NH (δ 10.2 ppm, broad singlet).
    • ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and sulfamoyl (SO₂, δ ~45 ppm) groups .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (calculated m/z: 355.1).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How does the dimethylsulfamoyl group influence pharmacokinetics and target binding?

Methodological Answer:
The dimethylsulfamoyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 predicted via QSPR models) .
  • Metabolic Stability : Sulfamoyl groups resist oxidative metabolism compared to methyl esters.
  • Target Interactions : The sulfonamide moiety can form hydrogen bonds with active-site residues (e.g., PD-L1 inhibitors in ). In silico docking (AutoDock Vina) shows binding energy improvements of 1.2–1.5 kcal/mol compared to non-sulfonamide analogs .

Advanced: What in silico methods predict biological activity and binding modes?

Methodological Answer:

  • Virtual Screening : Use Schrödinger Suite or MOE to screen compound libraries against targets (e.g., PD-L1, AKT).
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate ligand-receptor stability over 100 ns trajectories.
  • QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
  • Case Study : For PD-L1 inhibition (), compounds with electron-withdrawing groups (e.g., -CF₃, -SO₂NMe₂) showed >50% inhibition in ELISA assays.

Data Contradiction: How to resolve discrepancies in biological activity across studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., PC-3 for prostate cancer) and protocols (e.g., 10 µM dose, 72 hr incubation) .
  • Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., enzymatic vs. cellular).
  • Structural Validation : Confirm compound identity via X-ray crystallography (e.g., ) or 2D-NMR NOESY.

SAR: Which structural modifications enhance efficacy in preclinical models?

Q. Key Findings :

  • Fluorine Substitution : 2,4-Difluorophenyl improves metabolic stability and target affinity (e.g., PC945’s antifungal activity in ).
  • Sulfamoyl Position : Para-substitution on benzamide maximizes steric complementarity (e.g., 57% PD-L1 inhibition in ).
  • Side Chains : Adding piperazine or pyrimidine rings () enhances kinase inhibition (e.g., AKT IC₅₀ < 50 nM).

Q. Table 1: Impact of Substituents on Biological Activity

SubstituentTargetActivity (IC₅₀)Reference
2,4-DifluorophenylAspergillus spp.0.02 µg/mL
4-SO₂NMe₂PD-L157% inhibition
3-CF₃AKT12 nM

Toxicity: Methodologies for assessing cytotoxicity and safety profiles

Methodological Answer:

  • In Vitro :
    • MTT assay on fibroblast (e.g., NIH/3T3) and cancer (e.g., MCF7) cell lines ().
    • hERG inhibition screening (patch-clamp electrophysiology) to cardiotoxicity risks.
  • In Vivo :
    • Acute toxicity studies in rodents (LD₅₀ determination).
    • Histopathology of liver/kidney tissues post 28-day exposure.
  • ADMET Prediction : SwissADME or ProTox-II for bioavailability and hepatotoxicity scores .

Target Identification: Experimental approaches for validating molecular targets

Methodological Answer:

  • Affinity Purification : Immobilize the compound on sepharose beads for pull-down assays with cell lysates.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects.
  • CRISPR-Cas9 Knockout : Validate target dependency (e.g., AKT knockout reduces antiproliferative effects) .
  • Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts upon ligand binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.